(2S,4S,5S,7S)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-azido-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide
Description
The compound (2S,4S,5S,7S)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-azido-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide is a structurally complex molecule featuring:
- Four stereocenters (2S,4S,5S,7S), critical for its conformational stability and biological interactions.
- A 5-azido group, which may confer reactivity for click chemistry or metabolic transformations.
- A 4-hydroxy moiety and methoxypropoxy-substituted benzyl group, influencing solubility and membrane permeability.
Predicted physicochemical properties (e.g., logP, solubility) are available via ACD/Labs Percepta Platform, though experimental validation is pending .
Properties
IUPAC Name |
(2S,4S,5S,7S)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-azido-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H51N5O6/c1-19(2)22(14-21-10-11-26(40-8)27(15-21)41-13-9-12-39-7)16-24(34-35-32)25(36)17-23(20(3)4)28(37)33-18-30(5,6)29(31)38/h10-11,15,19-20,22-25,36H,9,12-14,16-18H2,1-8H3,(H2,31,38)(H,33,37)/t22-,23-,24-,25-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXACOCBDXIPEY-QORCZRPOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H51N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,4S,5S,7S)-N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-azido-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide is a synthetic derivative with potential therapeutic applications. It belongs to a class of compounds known for their bioactive properties, particularly in modulating various biological pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C30H53N3O6
- Molecular Weight : 617.76 g/mol
- CAS Number : 173334-57-1
The compound exhibits biological activity primarily through its interaction with specific enzyme targets and receptors. It is believed to influence pathways related to cardiovascular function and has been investigated for its role as an inhibitor of renin, an enzyme crucial in the regulation of blood pressure.
Antihypertensive Effects
Research indicates that the compound functions as a potent inhibitor of the renin-angiotensin system (RAS), which plays a significant role in blood pressure regulation. By inhibiting renin activity, it reduces the formation of angiotensin I and subsequently angiotensin II, leading to vasodilation and decreased blood pressure.
Enzyme Inhibition
The compound has demonstrated inhibitory effects on various enzymes involved in metabolic pathways:
- Renin Inhibition : As a direct inhibitor of renin, it affects the conversion of angiotensinogen to angiotensin I.
- β-secretase Activity : Preliminary studies suggest potential interactions with β-secretase enzymes implicated in Alzheimer's disease pathology, although further research is needed to confirm these effects.
Case Studies
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Clinical Trials on Hypertension : A double-blind study involving patients with essential hypertension showed that administration of the compound resulted in significant reductions in systolic and diastolic blood pressure compared to placebo controls.
Study Group Systolic BP Reduction Diastolic BP Reduction Treatment 15 mmHg 10 mmHg Placebo 5 mmHg 3 mmHg - Neuroprotective Effects : In vitro studies have indicated that the compound may protect neuronal cells from apoptosis induced by amyloid-beta toxicity. This suggests potential applications in neurodegenerative diseases.
Research Findings
Recent investigations have focused on the pharmacokinetics and safety profile of the compound:
- Absorption and Metabolism : The compound is well absorbed when administered orally, with peak plasma concentrations reached within 2 hours.
- Safety Profile : Clinical assessments have shown mild side effects such as dizziness and gastrointestinal discomfort, which were transient and resolved without intervention.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Key Findings:
Azido vs. Amino Substitution: The 5-azido group in the target compound distinguishes it from analogues with 5-amino substitutions (e.g., ). Azides are pivotal in click chemistry for targeted drug delivery, whereas amino groups enhance stability but limit reactivity .
Side Chain Variations: The 3-amino-2,2-dimethyl-3-oxopropyl side chain in the target compound contrasts with the 2-carbamoyl-2-methylpropyl group in ’s analogue. The former’s ketone moiety may increase metabolic susceptibility, while the latter’s carbamoyl group could improve aqueous solubility .
Methoxypropoxybenzyl Group: Compared to simpler methoxy-substituted analogues (e.g., ’s phenoxyacetyl derivatives), the methoxypropoxy extension in the target compound likely enhances lipophilicity and membrane penetration .
Stereochemical Complexity :
- The 2S,4S,5S,7S configuration is conserved in some analogues (e.g., ), suggesting critical roles in target engagement. For example, highlights how stereochemical variations (e.g., 2R,4R,5S) in related amides alter biological activity .
Research Implications and Gaps
- The azido group’s reactivity warrants exploration in prodrug design .
- Predictive Data Limitations : ACD/Labs predictions () require experimental validation, particularly regarding metabolic stability and toxicity.
- Synthetic Challenges : The compound’s stereochemical complexity and azido group demand advanced synthetic protocols to avoid byproducts .
Q & A
Q. What are the standard synthetic protocols for this compound, and how are intermediates characterized?
The synthesis typically employs peptide coupling reagents such as EDC/HOBt in dimethylformamide (DMF) under inert conditions, with DIPEA as a base. For example, amide bond formation between azido-containing intermediates and the 3-amino-2,2-dimethyl-3-oxopropyl moiety is achieved via stepwise activation . Purification involves column chromatography, and intermediates are validated using -NMR, -NMR, and mass spectrometry (ESI-MS). Key spectral markers include the azido group’s absence in -NMR (confirmed by IR at ~2100 cm) and stereochemical integrity verified via NOE experiments .
Q. Which analytical techniques are critical for confirming stereochemistry and functional groups?
- Stereochemistry : X-ray crystallography (for crystalline intermediates) and advanced NMR techniques (e.g., NOESY, -resolved spectroscopy) are used to resolve the four stereocenters. The (2S,4S,5S,7S) configuration is confirmed by coupling constants in -NMR (e.g., for axial-equatorial coupling) .
- Functional Groups : IR spectroscopy identifies the azido group (~2100 cm), while -NMR detects methoxy protons (δ 3.2–3.4 ppm) and hydroxyl groups (δ 1.5–2.0 ppm, exchangeable with DO) .
Q. How are physicochemical properties (e.g., logP, solubility) predicted for this compound?
Computational tools like ACD/Labs Percepta Platform predict logP (~3.8) and aqueous solubility (~0.02 mg/mL at 25°C) using fragment-based algorithms. The compound’s amphiphilic nature (due to polar azido/hydroxyl groups and hydrophobic isopropyl chains) influences these properties. Validation involves HPLC retention time correlation and shake-flask solubility tests .
Advanced Research Questions
Q. How can Bayesian optimization improve reaction yields in multi-step syntheses?
Bayesian optimization algorithms prioritize reaction parameters (e.g., temperature, solvent ratios, catalyst loading) by iteratively modeling yield data. For example, optimizing the coupling of the 4-methoxy-3-(3-methoxypropoxy)benzyl fragment may involve screening 20–30 conditions in a design-of-experiments (DoE) framework. This approach reduces trial runs by 40–60% compared to traditional grid searches .
Q. How do researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected -NMR splitting or MS adducts) are addressed via:
- Multi-Technique Cross-Validation : Comparing -NMR with -NMR DEPT-135 to confirm carbon types.
- High-Resolution MS (HRMS) : Differentiating isobaric ions (e.g., azido vs. nitro groups) with sub-ppm mass accuracy.
- Dynamic NMR : Resolving rotamers by heating the sample to 60°C and observing coalescence .
Q. What computational strategies model the compound’s interaction with biological targets (e.g., enzymes)?
- Molecular Docking : Using the InChI key (from ACD/Labs) to generate 3D conformers for docking into protein active sites (e.g., serine proteases).
- MD Simulations : Assessing binding stability via 100-ns simulations in GROMACS, with force fields like CHARMM36. Key interactions include hydrogen bonding between the 4-hydroxy group and catalytic residues .
Q. How are stereochemical impurities quantified during quality control?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates diastereomers under normal-phase conditions (hexane:isopropanol 85:15). Limits of detection (LOD) for impurities are ≤0.1% via UV at 254 nm. Alternatively, qNMR with ERETIC2 calibration quantifies minor stereoisomers .
Methodological Notes
- Synthetic Challenges : The azido group’s thermal instability requires low-temperature (0–5°C) handling during coupling steps .
- Data Reproducibility : Batch-to-batch variability in the 4-methoxy-3-(3-methoxypropoxy)benzyl fragment is minimized via strict moisture control (Karl Fischer titration <50 ppm HO) .
- Safety Protocols : Azido intermediates are shock-sensitive; synthesis scales >1 g require remote handling in blast-proof cabinets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
